Methyl 3-fluoro-4-nitrobenzoate

Description

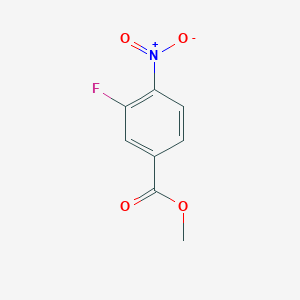

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZNQQOPCCUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343863 | |

| Record name | Methyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185629-31-6 | |

| Record name | Benzoic acid, 3-fluoro-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185629-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-fluoro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-4-nitrobenzoate is a fluorinated aromatic compound that serves as a crucial building block in modern organic synthesis.[1] Its strategic substitution with both a fluorine atom and a nitro group makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group offers a reactive handle for further chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 185629-31-6 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| Appearance | White to yellow-green solid | |

| Melting Point | 53 °C | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in methanol. | |

| InChI | InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [3] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show complex splitting patterns due to the fluorine and nitro group substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the methyl ester carbon. |

| IR | Characteristic absorption bands for the C=O (ester), C-F, and NO₂ (nitro) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis

Experimental Protocol: Esterification of 3-fluoro-4-nitrobenzoic acid

The most common method for the synthesis of this compound is the Fischer esterification of 3-fluoro-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. While a specific protocol for this exact isomer is not detailed in the searched literature, a reliable procedure can be adapted from the synthesis of the isomeric Methyl 4-fluoro-3-nitrobenzoate.[4]

Materials:

-

3-fluoro-4-nitrobenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 3-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture over crushed ice with stirring.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK).

Synthesis of PARP Inhibitors (e.g., Niraparib)

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[5] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7]

The synthesis of Niraparib and related compounds often involves the use of a substituted nitrobenzoate derivative. While specific patents may utilize different isomers, the general synthetic strategy involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final drug molecule.

Signaling Pathway of PARP Inhibition:

Synthesis of p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a significant therapeutic target.[10][11]

This compound can serve as a starting material for the synthesis of various p38 MAP kinase inhibitors. The synthetic route typically involves transformations of the nitro and ester functionalities to introduce the necessary pharmacophores for binding to the kinase.

p38 MAP Kinase Signaling Pathway:

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique structural features provide a convenient entry point for the introduction of fluorine and a modifiable nitro group into complex molecular architectures. The use of this building block in the development of targeted therapies such as PARP and p38 MAP kinase inhibitors highlights its importance in modern drug discovery and development. A thorough understanding of its properties and reactivity is essential for chemists and researchers working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 185629-31-6 | FM105308 [biosynth.com]

- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of Methyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-4-nitrobenzoate is a fluorinated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group offers a versatile handle for further chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental data and safety information.

Core Properties and Data

The fundamental physical and chemical characteristics of this compound are summarized below, providing a clear reference for laboratory use.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | [3][4][5][6][7] |

| Molecular Weight | 199.14 g/mol | [3][4][5] |

| Appearance | White to yellow-green solid / Grayish yellow Solid | [3] |

| Melting Point | 53 °C, 59-61 °C | [3][4] |

| Boiling Point | 314.6 °C at 760 mmHg | [2][3] |

| Density | 1.388 g/cm³ | [2][3] |

| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [8][9] |

| Flash Point | >110 °C (>230 °F) | [8] |

| Storage Temperature | Room temperature | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Details | Source |

| ¹H NMR | Spectra available, detailed peak assignment requires further analysis. | [10] |

| ¹³C NMR | Data available in chemical literature. | [11] |

| Mass Spectrometry | GC-MS data available from NIST. | |

| Infrared (IR) Spectroscopy | Conforms to the structure. Vapor phase IR spectra are available. | [3][5] |

Synthesis and Reactivity

Synthetic Protocol

A general method for the synthesis of this compound involves the esterification of 3-fluoro-4-nitrobenzoic acid.[12]

Reaction: 3-fluoro-4-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or a solution of HCl in ether, under reflux conditions.[12]

Procedure Outline:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol.[12]

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or ethereal HCl).[12]

-

Heat the reaction mixture to reflux for several hours (e.g., 3 to 16 hours).[12][13]

-

After cooling, the reaction mixture is typically poured onto ice to precipitate the product.[13]

-

The crude product can be collected by filtration, washed (e.g., with saturated sodium bicarbonate solution and brine), and dried.[12][13]

-

Further purification can be achieved by recrystallization or chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the ester, the nitro group, and the fluorinated aromatic ring.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives. This transformation opens up pathways to form amides, sulfonamides, and other nitrogen-containing functionalities.[14]

-

Aromatic Ring: The fluorine atom and the nitro group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they activate the ring for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active molecules. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of drug candidates.[1] It has been used in the development of potential anticancer agents and treatments for neurological disorders.[1]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and selectivity of pesticides and herbicides.

-

Material Science: Fluorinated compounds often exhibit unique properties, and this intermediate can be used in the synthesis of specialty polymers and other advanced materials.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Harmful if swallowed (Acute toxicity, oral, Category 4).[5]

-

Causes skin irritation (Skin corrosion/irritation, Category 2).[5]

-

Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[5]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[5]

Signal Word: Warning[5]

Precautionary Measures

When handling this compound, the following precautions should be observed:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][15] Store at room temperature.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[15]

Logical Relationships of this compound

Caption: Key attributes and applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | 185629-31-6 | FM105308 [biosynth.com]

- 5. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 185629-31-6 [matrix-fine-chemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 10. chegg.com [chegg.com]

- 11. rsc.org [rsc.org]

- 12. METHYL 3-FLUORO-4-NITROBENZENECARBOXYLATE | 185629-31-6 [chemicalbook.com]

- 13. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Methyl 3-fluoro-4-nitrobenzoate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] Its strategic placement of a fluorine atom and a nitro group on the benzene ring makes it a versatile building block for introducing these critical functionalities into more complex molecular architectures.[3]

Chemical and Physical Properties

This compound is a white to yellow-green solid at room temperature.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₄ | [5][6][7] |

| Molecular Weight | 199.14 g/mol | [5][6][7] |

| Melting Point | 53 - 61 °C | [2][6][8] |

| Physical Form | White to yellow-green solid | [4] |

| CAS Number | 185629-31-6 | [5] |

| InChIKey | FKMZNQQOPCCUTD-UHFFFAOYSA-N | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of similar compounds, such as methyl 3-fluorobenzoate and methyl 4-nitrobenzoate, and the known effects of substituents on chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | d | ~8.5 | 1H | H-5 |

| ~8.05 | dd | ~8.5, ~2.0 | 1H | H-6 |

| ~7.90 | d | ~11.0 | 1H | H-2 |

| 3.95 | s | - | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O |

| ~159.5 (d, ¹JCF ≈ 260 Hz) | C-3 |

| ~145.0 | C-4 |

| ~133.0 | C-1 |

| ~128.5 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~125.0 (d, ²JCF ≈ 20 Hz) | C-2 |

| ~118.0 (d, ²JCF ≈ 25 Hz) | C-6 |

| 52.8 | -OCH₃ |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ -115 | Ar-F |

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center indicates the following major fragmentation peaks.[5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 153 | Top Peak |

| 138 | 2nd Highest |

| 83 | 3rd Highest |

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum is not publicly available. However, the characteristic absorption bands for the functional groups present in this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| ~1730 | Ester C=O | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1530, ~1350 | Nitro N-O | Asymmetric & Symmetric Stretching |

| ~1250 | Ester C-O | Stretching |

| ~1100 | C-F | Stretching |

Experimental Protocols

The following sections detail the likely synthetic route and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound

A plausible two-step synthesis involves the oxidation of a substituted toluene followed by Fischer esterification.

Step 1: Synthesis of 3-fluoro-4-nitrobenzoic acid

This procedure is adapted from a known method for the synthesis of this precursor.

Procedure:

-

To a suspension of potassium dichromate in glacial acetic acid, add 2-fluoro-4-methyl-1-nitro-benzene portion-wise, followed by concentrated sulfuric acid.

-

Heat the reaction mixture to 120°C for 2 hours.

-

After cooling to room temperature, quench the reaction by pouring it over crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 3-fluoro-4-nitrobenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol is based on a general method for the esterification of similar aromatic carboxylic acids.

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in methanol.

-

Carefully add concentrated sulfuric acid as a catalyst.

-

Heat the reaction mixture to reflux for 3 hours.[9]

-

After cooling, pour the reaction mixture onto ice to precipitate the product.[9]

-

Collect the precipitated solid by suction filtration and dry it in vacuo to obtain this compound.[9]

Spectroscopic Analysis Protocols

The following are general procedures for acquiring the spectroscopic data.

NMR Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Mass Spectrometry:

-

A sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

-

Electron ionization (EI) would be used to fragment the molecule.

-

The resulting mass spectrum would show the molecular ion peak and various fragment ions.

Infrared Spectroscopy:

-

An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The solid sample could be analyzed as a KBr pellet or a thin film.

-

The spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the nitro group can be readily converted to other functional groups, such as amines, providing a versatile handle for further chemical transformations.[3] This makes it a valuable starting material for the development of new pharmaceuticals and agrochemicals.[1][2]

References

- 1. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536 [biosynth.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 9. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-fluoro-4-nitrobenzoate. Due to the limited availability of specific experimental spectral data in public databases, this guide utilizes predictive models and comparative data from analogous structures to offer a comprehensive interpretation for researchers in synthetic chemistry and drug development.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its structure, featuring a fluorine atom and a nitro group on the benzene ring, presents a unique electronic environment that can be effectively characterized by NMR spectroscopy. This guide offers a detailed breakdown of the anticipated ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The numbering of the atoms for spectral assignment is provided in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.1 - 8.3 | Doublet of doublets (dd) | ~ 2.0, 1.0 |

| H-5 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ~ 8.5, 1.0 |

| H-6 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | ~ 8.5, 2.0 |

| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 130 - 135 |

| C-2 | ~ 125 - 130 |

| C-3 | ~ 155 - 160 (with C-F coupling) |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 120 - 125 |

| C-6 | ~ 115 - 120 (with C-F coupling) |

| C=O | ~ 163 - 168 |

| -OCH₃ | ~ 52 - 55 |

Experimental Protocol for NMR Spectroscopy

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Cap the NMR tube to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, standard acquisition parameters are typically used. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.

-

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Visualization of Molecular Structure and NMR Analysis

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a logical workflow for the analysis of the NMR spectra.

Caption: Numbering scheme for NMR assignments.

Caption: Workflow for NMR spectral analysis.

Interpretation of Spectra

¹H NMR Spectrum:

-

The aromatic region will display signals for the three protons on the benzene ring (H-2, H-5, and H-6).

-

The electron-withdrawing nitro and ester groups, along with the electronegative fluorine atom, will cause these protons to resonate at downfield chemical shifts.

-

The coupling patterns (doublet of doublets) arise from the interactions between adjacent protons and the fluorine atom. The magnitude of the J-couplings provides valuable information about the relative positions of these nuclei.

-

The methyl group of the ester will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.

¹³C NMR Spectrum:

-

The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

-

The carbonyl carbon of the ester group will be the most downfield signal due to its direct attachment to two oxygen atoms.

-

The aromatic carbons will resonate in the typical range for substituted benzenes. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling, which can be a key diagnostic feature. The adjacent carbons (C-2 and C-4) will show smaller two-bond C-F couplings.

-

The methyl carbon will be the most upfield signal in the spectrum.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is always recommended to acquire experimental spectra of the synthesized compound and compare it with predicted data and, if available, literature values.

References

The Versatile Role of Methyl 3-fluoro-4-nitrobenzoate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Methyl 3-fluoro-4-nitrobenzoate, a trifunctional aromatic compound, has emerged as a critical building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its strategic combination of a methyl ester, a nitro group, and a fluorine atom offers a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the role of this compound in organic synthesis, complete with experimental protocols, quantitative data, and graphical representations of key reaction pathways.

Core Reactivity and Synthetic Applications

This compound is a crystalline solid with a melting point of 59-61°C. Its chemical reactivity is primarily centered around three functional groups: the nitro group, the fluorine atom, and the methyl ester. This trifecta of reactivity allows for a sequential and controlled modification of the benzene ring, making it a highly valuable intermediate.

The principal transformations involving this compound include:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at the 3-position of the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a versatile handle for a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.

-

Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modifications such as amidation or the formation of other esters.

These fundamental reactions pave the way for the synthesis of a broad spectrum of complex molecules, most notably in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents.

Key Synthetic Transformations: Data and Protocols

The following sections detail the experimental procedures for the key reactions of this compound, with quantitative data summarized for clarity.

Nucleophilic Aromatic Substitution: Synthesis of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate

The substitution of the fluorine atom with a nucleophile is a pivotal reaction. A common example is the reaction with morpholine, which is a key step in the synthesis of intermediates for drugs like Linezolid.

| Parameter | Value |

| Reactants | This compound, Morpholine |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | High |

Experimental Protocol:

A solution of 3,4-difluoronitrobenzene (a related substrate) in DMF is treated with morpholine. The reaction mixture is heated at 100°C for 4 hours. After cooling, the product, 3-fluoro-4-morpholinoaniline, is isolated. A similar procedure can be applied to this compound to yield Methyl 3-(morpholin-4-yl)-4-nitrobenzoate.[1]

Reduction of the Nitro Group: Synthesis of Methyl 4-amino-3-fluorobenzoate

The reduction of the nitro group to an amine is a fundamental step in many synthetic pathways. Catalytic hydrogenation is a common and efficient method for this transformation.

| Parameter | Value |

| Reactant | This compound |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reducing Agent | Hydrogen gas (H₂) or Hydrazine hydrate |

| Solvent | Methanol or Ethyl acetate |

| Temperature | Room Temperature to 75°C |

| Yield | 91.0% (using hydrazine hydrate) |

Experimental Protocol:

To a solution of the nitro-substituted compound (e.g., 3-fluoro-4-morpholinonitrobenzene) in ethyl acetate, palladium on carbon, ferric chloride hexahydrate, and activated carbon are added. The mixture is heated to 75°C, and hydrazine hydrate is added dropwise over 4 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the desired aniline.[1] A general procedure for hydrogenation using a hydrogen balloon involves suspending Pd/C in a solvent, adding the substrate, and introducing hydrogen gas from a balloon.[2]

Hydrolysis of the Methyl Ester: Synthesis of 3-fluoro-4-nitrobenzoic acid

Hydrolysis of the ester to a carboxylic acid allows for further functionalization, such as amide coupling.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Sodium Hydroxide (NaOH) solution |

| Reaction Time | 5-10 minutes (at boiling) |

| Yield | 90-96% (for a similar substrate) |

Experimental Protocol (Adapted from a similar procedure):

A mixture of methyl m-nitrobenzoate (1 mole) and a solution of sodium hydroxide (2 moles) in water is heated to boiling for 5-10 minutes until the ester has completely saponified. The reaction mixture is then cooled and poured into concentrated hydrochloric acid with stirring. The precipitated 3-fluoro-4-nitrobenzoic acid is collected by suction filtration.[3]

Logical Workflow for Pharmaceutical Intermediate Synthesis

The versatility of this compound is exemplified in the synthesis of key pharmaceutical intermediates. The following diagram illustrates a logical workflow for the synthesis of 3-fluoro-4-morpholinoaniline, a precursor to the antibiotic Linezolid, starting from a related fluoronitrobenzene.

This workflow highlights the sequential application of nucleophilic aromatic substitution followed by nitro group reduction, demonstrating a common synthetic strategy employing fluoronitroaromatic precursors.

Signaling Pathway of Reactivity

The inherent reactivity of this compound can be visualized as a signaling pathway, where the initial substrate can be directed towards different synthetic outcomes based on the chosen reagents and reaction conditions.

This diagram illustrates the divergent synthetic pathways available from this single starting material, showcasing its strategic importance in combinatorial and library synthesis for drug discovery.

References

Methyl 3-fluoro-4-nitrobenzoate: A Strategic Building Block in Modern Organic Synthesis

For Immediate Release

Methyl 3-fluoro-4-nitrobenzoate has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctionalized aromatic core, featuring a methyl ester, a fluorine atom, and a nitro group, offers a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role as a key building block for drug discovery and development professionals.

Core Properties of this compound

This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for researchers and process chemists.

| Property | Value | Reference(s) |

| CAS Number | 185629-31-6 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | [1] |

| Appearance | White to yellow-green solid | |

| Melting Point | 53 °C | [1] |

| Boiling Point | 314.6 °C at 760 mmHg | |

| Density | ~1.4 g/cm³ | |

| Solubility | Soluble in methanol, ethanol, and ether. Insoluble in water. | [2] |

| InChI | InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | [3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [1] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process: the nitration of a readily available starting material to form the carboxylic acid precursor, followed by Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid

This procedure details the nitration of p-fluorobenzoic acid to yield the carboxylic acid precursor.

-

Materials:

-

p-Fluorobenzoic acid (50 g)

-

Concentrated sulfuric acid (300 mL)

-

Nitric acid (150 mL, density 1.42 g/mL)

-

Ice

-

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath to 0°C, slowly add 150 mL of nitric acid to 300 mL of concentrated sulfuric acid.

-

To this cold nitrating mixture, add 50 g of p-fluorobenzoic acid portion-wise over 30 minutes, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for one hour.

-

Allow the reaction temperature to rise to 20°C and continue stirring for 16 hours.

-

Pour the reaction mixture over a large volume of crushed ice.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry to yield 3-nitro-4-fluoro-benzoic acid.[4]

-

Step 2: Synthesis of this compound

This protocol describes the Fischer esterification of 3-fluoro-4-nitrobenzoic acid. This procedure is adapted from a reliable method for the synthesis of the isomeric methyl 4-fluoro-3-nitrobenzoate.[5]

-

Materials:

-

3-Fluoro-4-nitrobenzoic acid (equivalent to 5.55 g of the isomeric acid)

-

Methanol (50 mL)

-

Concentrated sulfuric acid (6.4 mL)

-

Ice

-

-

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in 50 mL of methanol in a round-bottom flask.

-

Carefully add 6.4 mL of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by vacuum filtration and dry in vacuo to obtain this compound.

-

Application in Drug Synthesis: A Key Intermediate for Ceritinib

This compound is a critical starting material in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[6][7] The synthesis of Ceritinib leverages the reactivity of both the fluoro and nitro groups of this versatile building block.

Key Synthetic Transformations

1. Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom:

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluorine atom by a suitable amine nucleophile. This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.

-

General Experimental Protocol (Adapted):

-

To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add the desired amine nucleophile and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

-

Heat the reaction mixture to an elevated temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

2. Reduction of the Nitro Group:

The nitro group is readily reduced to a primary amine, a crucial functional group for subsequent amide bond formations or other coupling reactions in the synthesis of the final drug molecule. Catalytic hydrogenation is a common and efficient method for this transformation.

-

General Experimental Protocol (Adapted):

-

Dissolve the nitro-substituted intermediate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Stir the reaction vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired aniline derivative.[8]

-

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and sequential transformations, making it an ideal starting material for the construction of complex and biologically active molecules, as exemplified by its role in the synthesis of the kinase inhibitor Ceritinib. The synthetic protocols and data presented in this guide underscore its strategic importance for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | 185629-31-6 | FM105308 [biosynth.com]

- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. medkoo.com [medkoo.com]

- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

The Cornerstone of Modern Fluorinated Pharmaceuticals: A Technical Guide to Methyl 3-fluoro-4-nitrobenzoate

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Methyl 3-fluoro-4-nitrobenzoate

This compound, a seemingly unassuming chemical intermediate, stands as a critical building block in the synthesis of a wide array of sophisticated pharmaceutical and agrochemical compounds. Its strategic arrangement of a fluoro, a nitro, and a methyl ester group on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. This technical guide delves into the known history, synthesis, and pivotal role of this compound in modern drug discovery.

Discovery and History

While the precise moment of discovery and the identity of the first to synthesize this compound (CAS No. 185629-31-6) are not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the rise of fluorine chemistry in the pharmaceutical industry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—have made fluorinated intermediates like this one invaluable.[1] Its utility is extensively documented in patent literature and medicinal chemistry journals, where it serves as a key starting material for a multitude of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[2] A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 185629-31-6 | [2] |

| Molecular Formula | C₈H₆FNO₄ | [3] |

| Molecular Weight | 199.14 g/mol | [3] |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 314.6 ± 32.0 °C (Predicted) | [3] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis and Experimental Protocols

The most common and well-documented method for the preparation of this compound is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid.

General Experimental Protocol: Fischer Esterification

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

3-fluoro-4-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-fluoro-4-nitrobenzoic acid (1 equivalent) in methanol (a significant excess), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1 equivalent).[4][5]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 12-18 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[5][6]

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]

-

Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

The resulting solid can be further purified by recrystallization or trituration with a suitable solvent like hexane to afford this compound as a solid.[6]

Applications in Drug Discovery and Development

This compound is a versatile intermediate due to its functional groups, which can be selectively transformed. The nitro group can be reduced to an amine, and the fluoro group can be displaced via nucleophilic aromatic substitution. This dual reactivity makes it a cornerstone in the synthesis of numerous pharmaceutical agents.

Synthesis of Bacterial Topoisomerase Inhibitors

In the development of novel antibiotics, this compound serves as a key starting material for dual inhibitors of bacterial topoisomerases, such as DNA gyrase.[4][7] The synthesis typically involves the nucleophilic substitution of the fluorine atom with various amines, followed by the reduction of the nitro group to an amine, which is then further functionalized.[4][7]

Role in the Synthesis of Kinase and Other Enzyme Inhibitors

This intermediate is also integral to the synthesis of various enzyme inhibitors, including:

-

JAK (Janus Kinase) Inhibitors: Utilized in the creation of GLP-1 receptor agonists that incorporate a JAK inhibitor moiety.[8][9]

-

PRMT5 (Protein Arginine Methyltransferase 5) Inhibitors: Serves as a starting point for novel cancer therapeutics targeting PRMT5.[10][11]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: Employed in the development of anti-inflammatory agents.[5]

-

TREX1 Inhibitors: Used in the synthesis of inhibitors for this exonuclease, which has implications in autoimmune diseases.[12]

-

Bromodomain Inhibitors: A precursor in the synthesis of compounds targeting bromodomains, which are implicated in cancer and inflammatory diseases.[13]

The general synthetic strategy often involves an initial nucleophilic aromatic substitution at the fluorine position, followed by reduction of the nitro group and subsequent amide bond formation or other coupling reactions.

Conclusion

This compound has solidified its position as a vital intermediate in the landscape of modern medicinal chemistry and agrochemical development.[3][14] Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable and efficient entry point to a diverse range of complex, biologically active molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this cornerstone molecule in driving innovation in drug discovery and beyond is set to continue.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic raw materials | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20080255185A1 - Small-molecule modulators of trp-p8 activity - Google Patents [patents.google.com]

- 7. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]

- 9. WO2021096304A1 - Glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]

- 10. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]

- 11. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]

- 12. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]

- 13. WO2014206345A1 - Bromodomain inhibitors - Google Patents [patents.google.com]

- 14. innospk.com [innospk.com]

An In-depth Technical Guide to the Key Reactions of Methyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-fluoro-4-nitrobenzoate is a versatile aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a nitro group, and a fluorine atom on a benzene ring, provides a rich platform for a variety of chemical transformations. This guide details the core reactions of this compound, providing experimental protocols and quantitative data to facilitate its use in research and development.

Core Reactivity

The chemical behavior of this compound is primarily dictated by its three functional groups. The electron-withdrawing nature of the nitro and methyl ester groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom typically serving as the leaving group. The nitro group itself is readily reduced to an amine, a cornerstone transformation in the synthesis of many pharmaceutical and agrochemical compounds.[1][2][3][4] Furthermore, the methyl ester is susceptible to hydrolysis, offering a route to the corresponding carboxylic acid.

A logical workflow for the utilization of this compound in a multi-step synthesis is depicted below. This workflow highlights the sequential transformation of its key functional groups.

Caption: Synthetic pathways from this compound.

Key Reactions and Experimental Protocols

This section provides detailed experimental protocols for the principal reactions of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-fluoro-4-nitrobenzoic acid. An analogous procedure for a similar compound involves the nitration of a fluorinated benzoic acid.[5]

Experimental Protocol (Adapted from a similar synthesis):

A solution of 3-fluoro-4-nitrobenzoic acid (5.00 g, 27.0 mmol) in methanol (40 mL) is treated with a 2N solution of HCl in ether and heated at reflux for 16 hours. Upon completion, the volatile components are removed under reduced pressure. The remaining residue is then dissolved in ethyl acetate (150 mL) and washed successively with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product.

| Parameter | Value |

| Reactants | 3-fluoro-4-nitrobenzoic acid, Methanol, HCl in Ether |

| Reaction Time | 16 hours |

| Temperature | Reflux |

| Yield | ~96% (based on analogous reaction) |

Nucleophilic Aromatic Substitution

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the para-nitro group. This allows for the introduction of a variety of nucleophiles, such as amines and alcohols. A patent for a similar compound, 4-chloro-3-nitrobenzoic acid, describes its reaction with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid, demonstrating the feasibility of this type of transformation.[6]

Conceptual Experimental Protocol:

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), an excess of the desired amine is added. The reaction mixture is heated to promote substitution. After the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction.

| Parameter | Value |

| Reactants | This compound, Amine |

| Solvent | DMF |

| Temperature | Elevated (e.g., 80-120 °C) |

| Yield | Dependent on nucleophile and conditions |

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding Methyl 4-amino-3-fluorobenzoate, a valuable building block for pharmaceuticals.[1][2] Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like sodium dithionite.[7]

Experimental Protocol (Adapted from a similar reduction):

This compound is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.

| Parameter | Value |

| Reactants | This compound, Hydrogen |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Yield | Typically high (>90%) |

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, under basic conditions. A detailed protocol for the hydrolysis of the similar methyl m-nitrobenzoate is available and can be adapted.[8]

Experimental Protocol (Adapted from a similar hydrolysis):

A mixture of this compound (1 mole equivalent) and a solution of sodium hydroxide (2 mole equivalents) in water is heated to boiling for approximately 10 minutes, or until the ester has completely saponified. The reaction mixture is then cooled and poured into a solution of concentrated hydrochloric acid, causing the precipitation of 3-fluoro-4-nitrobenzoic acid. The solid product is collected by filtration.

| Parameter | Value |

| Reactants | This compound, Sodium Hydroxide |

| Solvent | Water |

| Reaction Time | ~10 minutes |

| Temperature | Boiling |

| Yield | 90-96% (based on analogous reaction) |

Multi-Step Synthesis Workflow

The following diagram illustrates a potential multi-step synthesis starting from this compound, showcasing the sequential application of the key reactions described above.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl 3-fluoro-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-fluoro-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The described method is a Fischer-Speier esterification of 3-fluoro-4-nitrobenzoic acid using methanol in the presence of a sulfuric acid catalyst. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] The presence of the fluoro and nitro functional groups on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate.[2][3] This application note details a straightforward and efficient method for its preparation from commercially available 3-fluoro-4-nitrobenzoic acid.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | 3-fluoro-4-nitrobenzoic acid | This compound |

| CAS Number | 403-21-4[4] | 185629-31-6[5][6] |

| Molecular Formula | C₇H₄FNO₄[7] | C₈H₆FNO₄[2][5] |

| Molecular Weight | 185.11 g/mol [7] | 199.14 g/mol [5] |

| Appearance | Pale yellow solid[4] | White to yellow-green solid |

| Melting Point | 123-124 °C[8] | 53 °C[5] or 59-61 °C[6] |

| Boiling Point | Not available | 314.6±32.0 °C at 760 mmHg[6] |

| Solubility | Soluble in many organic solvents | Soluble in ethanol, ether, and methanol. Insoluble in water.[9] |

Experimental Protocol

Materials and Reagents

-

3-fluoro-4-nitrobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous methanol (approximately 10 mL of methanol per gram of carboxylic acid).[10]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution (a catalytic amount, for example, 0.1 to 1 equivalent).[10][11]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time may vary, but a duration of 3 to 16 hours is typical for similar esterifications.[11][12]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.[10][12] A precipitate of the crude product should form.

-

Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and methanol.[10][12]

-

Alternative Work-up (for non-precipitating products): If a solid does not precipitate, transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[11][13]

-

Washing the Organic Layer: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.[11][14]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11][14] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol.[10]

Characterization Data

The final product should be characterized to confirm its identity and purity. The following data can be expected:

| Analysis | Expected Result |

| Appearance | White to yellow-green solid |

| Melting Point | 53-61 °C[5][6] |

| ¹H NMR | Consistent with the structure of this compound |

| ¹³C NMR | Consistent with the structure of this compound |

| Purity (by HPLC or GC) | ≥98%[6] |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This protocol provides a comprehensive guide for the successful synthesis of this compound. The reaction is robust and generally high-yielding, making it suitable for both small-scale research and larger-scale production.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. innospk.com [innospk.com]

- 7. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 13. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Application Notes and Protocols: Nitration of Methyl 3-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of methyl 3-fluorobenzoate. This reaction is a key transformation in organic synthesis, yielding nitro-substituted fluorinated aromatic compounds which are valuable intermediates in the development of pharmaceuticals and other specialty chemicals. The protocol outlines the reaction setup, execution, workup, and purification procedures. Additionally, a discussion on the expected regioselectivity based on the competing directing effects of the fluoro and methyl ester substituents is included.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of methyl 3-fluorobenzoate, the reaction presents an interesting case of regioselectivity due to the presence of two directing groups with conflicting influences. The fluorine atom, a halogen, is an ortho-, para-director, while the methyl ester group is a meta-director. Understanding the outcome of this reaction is crucial for the targeted synthesis of specific isomers. The primary electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Experimental Protocol

The following protocol is a comprehensive method for the nitration of methyl 3-fluorobenzoate.

Materials:

-

Methyl 3-fluorobenzoate

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-fluorobenzoate. Place the flask in an ice bath and begin stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the methyl 3-fluorobenzoate while maintaining the temperature of the mixture at 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with gentle swirling.

-

Nitration: Cool the nitrating mixture to 0 °C. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of methyl 3-fluorobenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0-15 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

-

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will cause the nitrated product to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product.

Data Presentation

| Product Name | Position of Nitration Relative to Fluoro Group | Position of Nitration Relative to Ester Group |

| Methyl 3-fluoro-2-nitrobenzoate | ortho | ortho |

| Methyl 3-fluoro-4-nitrobenzoate | para | ortho |

| Methyl 3-fluoro-6-nitrobenzoate | ortho | para |

| Methyl 5-fluoro-2-nitrobenzoate | meta | ortho |

Note: The formation of methyl 3-fluoro-2-nitrobenzoate via the nitration of methyl 3-fluorobenzoate has been reported, indicating that this is at least one of the reaction products.[1]

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the nitration of methyl 3-fluorobenzoate.

Regioselectivity Considerations

Caption: The conflicting directing effects of the fluoro and methyl ester groups on the nitration of methyl 3-fluorobenzoate.

References

Application Notes and Protocols for Methyl 3-fluoro-4-nitrobenzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6) as a versatile intermediate in the synthesis of pharmaceutical building blocks. This document includes key chemical transformations, detailed experimental protocols, and data presented in a clear, accessible format.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its strategically positioned functional groups.[1] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom, while the nitro group itself can be readily reduced to an amine. The methyl ester provides a handle for further modification, such as hydrolysis to a carboxylic acid or amidation. These reactive sites make it an ideal precursor for a variety of complex heterocyclic structures and substituted aniline derivatives that are core components of many pharmaceutical agents.[1][2]

Key Chemical Transformations

The primary applications of this compound in pharmaceutical intermediate synthesis revolve around two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-nitro group, is susceptible to displacement by various nucleophiles, particularly amines. This reaction is fundamental for introducing diverse functionalities and building complex molecular scaffolds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a substituted 3-fluoro-4-aminobenzoate derivative. This aniline moiety is a crucial precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems like benzimidazoles.[3][4]

These transformations can be performed sequentially to generate highly functionalized aromatic intermediates.

Experimental Protocols

The following protocols are provided as examples of the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine

This protocol details the synthesis of Methyl 3-fluoro-4-morpholinobenzoate, a common intermediate in the development of various bioactive molecules.

Reaction Scheme:

Caption: SNAr of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 185629-31-6 | 199.14 |

| Morpholine | 110-91-8 | 87.12 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |

| Brine (Saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 3-fluoro-4-morpholinobenzoate.

Expected Yield: 85-95%

Protocol 2: Reduction of the Nitro Group by Catalytic Hydrogenation

This protocol describes the synthesis of Methyl 4-amino-3-fluorobenzoate, a key building block for various pharmaceutical agents.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| This compound | 185629-31-6 | 199.14 |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - |

| Methanol (MeOH) | 67-56-1 | 32.04 |

| Celite® | 61790-53-2 | - |

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Palladium on Carbon (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield Methyl 4-amino-3-fluorobenzoate.

Expected Yield: >95%

Data Presentation

The following table summarizes the key properties of the starting material and the products from the described protocols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₈H₆FNO₄ | 199.14 | Light yellow powder |

| Methyl 3-fluoro-4-morpholinobenzoate | C₁₂H₁₄FNO₃ | 239.24 | Off-white to yellow solid |

| Methyl 4-amino-3-fluorobenzoate | C₈H₈FNO₂ | 169.15 | White to light brown solid |

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the logical progression from the starting material to different classes of pharmaceutical intermediates.

References

The Versatility of Methyl 3-fluoro-4-nitrobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-fluoro-4-nitrobenzoate (MFNB), a trifunctional aromatic compound, has emerged as a critical building block in the synthesis of a diverse range of therapeutic agents. Its unique structural features—a reactive nitro group, a strategically positioned fluorine atom, and a methyl ester—provide medicinal chemists with a versatile scaffold for the construction of complex, biologically active molecules. This document provides an in-depth overview of the applications of MFNB in medicinal chemistry, complete with detailed experimental protocols and quantitative data for key applications.

Core Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its utility stems from the ability to selectively modify its functional groups. The nitro group can be readily reduced to an amine, opening pathways to a wide array of amide, sulfonamide, and urea derivatives.[4] The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.[5]

Key therapeutic areas where derivatives of MFNB and structurally related compounds have shown significant promise include:

-

Oncology: As a precursor for the synthesis of potent enzyme inhibitors, particularly in the development of anti-cancer agents.

-

Infectious Diseases: In the creation of novel antimicrobial agents, including fluorinated benzimidazole derivatives.

Application I: Synthesis of Poly (ADP-ribose) Polymerase (PARP) Inhibitors